Prinoxodan

Description

Structure

3D Structure

Properties

IUPAC Name |

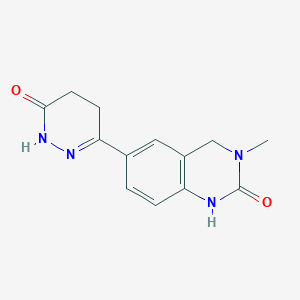

3-methyl-6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCNEHPNQBBVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149732 | |

| Record name | Prinoxodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111786-07-3 | |

| Record name | Prinoxodan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111786073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prinoxodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRINOXODAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4VMH2E80M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prinoxodan's Mechanism of Action in Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinoxodan (also known as RGW-2938) is a cardiotonic agent with positive inotropic and vasodilator properties.[1][2] Its mechanism of action in cardiac myocytes is primarily attributed to the inhibition of phosphodiesterase III (PDE3) and a potential, though less characterized, calcium-sensitizing effect. This dual action leads to an increase in myocardial contractility and a reduction in peripheral vascular resistance, making it a subject of interest in the context of heart failure treatment. This technical guide provides an in-depth analysis of the available data on this compound's core mechanisms of action at the cellular level.

Core Mechanisms of Action

This compound's therapeutic effects stem from two primary mechanisms within the cardiovascular system:

-

Calcium Sensitization: Although less definitively documented than its PDE inhibitory action, some evidence suggests that this compound may also act as a calcium sensitizer. This mechanism involves increasing the sensitivity of the myofilaments to calcium, meaning that a greater force of contraction can be achieved at a given intracellular calcium concentration. This effect is often mediated through interactions with the troponin complex. However, specific studies detailing this compound's binding to troponin C or quantifying its effect on calcium sensitivity in skinned fiber preparations are not extensively available.

Signaling Pathways and Logical Relationships

The interplay between PDE3 inhibition and its downstream effects on cardiac myocyte function is a critical aspect of this compound's mechanism.

Caption: Signaling pathway of this compound in cardiac and vascular smooth muscle cells.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Effects of this compound

| Parameter | Species | Preparation | Effect | Concentration/Dose Range |

| Contractility | Guinea Pig | Isolated Hearts | Dose-related increase | 5 nmol - 5 µmol |

Table 2: In Vivo Effects of this compound

| Parameter | Species | Model | Route | Effect | Dose Range |

| Contractile Force | Dog | Anesthetized | IV | Dose-related increase | 30-300 µg/kg |

| Arterial Pressure | Dog | Anesthetized | IV | Decrease | 30-300 µg/kg |

| Total Peripheral Resistance | Dog | Anesthetized | IV | Decrease | 30-300 µg/kg |

| Contractility | Dog | Conscious | Oral | Marked and sustained increase | 0.3 mg/kg |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, based on standard pharmacological practices, the following outlines the likely methodologies that would have been employed.

1. Phosphodiesterase III (PDE3) Inhibition Assay

This type of assay is crucial for determining the IC50 value of a PDE inhibitor.

Caption: General workflow for a phosphodiesterase inhibition assay.

Methodology:

-

Enzyme Preparation: Purified PDE3 enzyme is obtained from a suitable source, such as bovine or human cardiac tissue.

-

Assay Reaction: The assay is typically performed in a multi-well plate format. Each well contains a buffered solution with the PDE3 enzyme, its substrate (cAMP), and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic activity.

-

Termination and Detection: The reaction is stopped, and the amount of cAMP hydrolyzed is quantified. A common method involves a two-step process where the product of the PDE reaction, 5'-AMP, is converted to adenosine and inorganic phosphate by a 5'-nucleotidase. The amount of inorganic phosphate is then measured using a colorimetric or fluorescent method.

-

Data Analysis: The percentage of PDE3 inhibition is calculated for each concentration of this compound. An IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

2. Isolated Cardiac Myocyte Contractility Assay

This assay assesses the direct effect of a compound on the contractility of individual heart muscle cells.

Caption: Workflow for an isolated cardiac myocyte contractility assay.

Methodology:

-

Myocyte Isolation: Cardiac myocytes are isolated from an appropriate animal model (e.g., adult rat or guinea pig) using enzymatic digestion with enzymes like collagenase and protease.

-

Cell Culture: Isolated myocytes are plated on laminin-coated glass coverslips and allowed to attach.

-

Experimental Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge detection system.

-

Electrical Stimulation: The myocytes are electrically field-stimulated to contract at a physiological frequency (e.g., 1 Hz).

-

Data Acquisition: Sarcomere length or cell shortening is recorded in real-time. Key parameters measured include the amplitude of shortening, and the maximal velocities of shortening and relengthening.

-

Drug Perfusion: After recording baseline contractility, the perfusion solution is switched to one containing a known concentration of this compound.

-

Data Analysis: The effects of this compound on the contractility parameters are quantified and compared to the baseline measurements. A dose-response curve can be generated to determine the EC50 for the inotropic effect.

3. Skinned Fiber Assay for Calcium Sensitivity

This technique allows for the direct assessment of myofilament calcium sensitivity.

Methodology:

-

Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and chemically "skinned" using a detergent like Triton X-100. This process removes the cell membranes, allowing for direct experimental control of the intracellular environment.

-

Mounting: A single skinned fiber is mounted between a force transducer and a motor.

-

Experimental Solutions: The fiber is exposed to a series of solutions with precisely buffered free calcium concentrations.

-

Force Measurement: The isometric force generated by the fiber at each calcium concentration is recorded.

-

Drug Application: The force-calcium relationship is determined in the absence and presence of this compound.

-

Data Analysis: The data are plotted as force versus the negative logarithm of the calcium concentration (pCa). A leftward shift in the force-pCa curve in the presence of this compound would indicate an increase in myofilament calcium sensitivity. The pCa50 (the calcium concentration required for half-maximal activation) is a key parameter for comparison.

Conclusion

This compound exerts its primary effects on cardiac myocytes through the inhibition of phosphodiesterase III, leading to increased intracellular cAMP levels and enhanced contractility. A secondary mechanism involving calcium sensitization of the myofilaments may also contribute to its inotropic action. The vasodilator effects of this compound are also likely mediated by PDE3 inhibition in vascular smooth muscle. While the available data provides a foundational understanding of its mechanism, a more detailed in-depth analysis is limited by the lack of publicly available specific quantitative data, such as a definitive IC50 value for PDE3 inhibition and detailed protocols from primary research studies. Further investigation is warranted to fully elucidate the precise molecular interactions and quantitative pharmacology of this compound in cardiac myocytes.

References

Prinoxodan: A Technical Whitepaper on a Pimobendan Derivative for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinoxodan is a cardiac stimulant chemically derived from Pimobendan, a well-established inodilator used in the management of congestive heart failure.[1] This technical guide explores the pharmacological profile of this compound, primarily through the lens of its parent compound, Pimobendan, due to the limited availability of specific preclinical and clinical data for this compound in the public domain. The document outlines the dual mechanism of action central to this class of compounds: calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE3). This guide provides a detailed overview of the underlying signaling pathways, methodologies for their investigation, and a structured presentation of the known quantitative effects of Pimobendan to serve as a foundational reference for research into this compound and related derivatives.

Introduction

This compound is classified as a cardiac stimulant and a derivative of Pimobendan.[1] As a member of the benzimidazole-pyridazinone family, its pharmacological activity is anticipated to mirror that of Pimobendan, which exerts both positive inotropic and vasodilatory effects. These actions are critical in the therapeutic management of heart failure by improving cardiac contractility and reducing both preload and afterload. This whitepaper will delve into the core mechanisms of action, leveraging the extensive research available on Pimobendan to infer the likely properties and signaling pathways of this compound.

Core Mechanism of Action

The cardiovascular effects of Pimobendan, and presumably this compound, stem from two primary molecular mechanisms:

-

Calcium Sensitization: An increase in the sensitivity of the cardiac contractile apparatus to intracellular calcium.

-

Phosphodiesterase III (PDE3) Inhibition: The selective inhibition of the PDE3 enzyme, leading to vasodilation.

Calcium Sensitization

Unlike traditional inotropes that increase intracellular calcium concentration, which can lead to arrhythmias and increased myocardial oxygen demand, calcium sensitizers enhance the efficiency of calcium that is already present. This is achieved by increasing the affinity of cardiac troponin C (cTnC) for calcium, thereby strengthening the actin-myosin interaction and improving myocardial contractility without a significant rise in intracellular calcium levels.

Signaling Pathway for Calcium Sensitization

Caption: Calcium sensitization pathway of this compound.

Phosphodiesterase III (PDE3) Inhibition

This compound is categorized as a phosphodiesterase inhibitor.[2] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, the intracellular levels of cAMP increase in vascular smooth muscle cells. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and, consequently, vasodilation. This reduction in vascular tone decreases both the preload and afterload on the heart, improving overall cardiac efficiency.

Signaling Pathway for PDE3 Inhibition

Caption: PDE3 inhibition pathway leading to vasodilation.

Quantitative Data (Based on Pimobendan)

Due to the absence of specific quantitative data for this compound, this section presents data from studies on Pimobendan to provide a reference for the expected pharmacological effects.

| Parameter | Species | Study Type | Dosage | Key Findings |

| Hemodynamics | ||||

| Cardiac Output | Dog | In vivo | 0.1 - 0.5 mg/kg | Dose-dependent increase |

| Heart Rate | Dog | In vivo | 0.25 mg/kg | No significant change |

| Blood Pressure | Dog | In vivo | 0.25 mg/kg | Gradual decrease in systolic BP |

| Echocardiography | ||||

| Left Atrial Diameter | Dog | In vivo | 0.25 mg/kg, 4 weeks | Significant decrease |

| Left Ventricular Diameter | Dog | In vivo | 0.25 mg/kg, 4 weeks | Significant decrease |

| Biochemical | ||||

| Plasma Norepinephrine | Dog | In vivo | 0.25 mg/kg, 4 weeks | Significant decrease |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, standard methodologies used to evaluate compounds with similar mechanisms of action are described below.

Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of a compound against PDE3.

Methodology:

-

Enzyme Preparation: Recombinant human PDE3 is used.

-

Substrate: Radiolabeled or fluorescently labeled cAMP is used as the substrate.

-

Assay Procedure:

-

The test compound (e.g., this compound) at various concentrations is incubated with PDE3.

-

The reaction is initiated by the addition of the cAMP substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of hydrolyzed substrate (AMP) is quantified.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Experimental Workflow for PDE Inhibition Assay

Caption: Workflow for a phosphodiesterase inhibition assay.

Calcium Sensitization Assay

Objective: To assess the ability of a compound to sensitize cardiac myofilaments to calcium.

Methodology:

-

Tissue Preparation: Skinned cardiac muscle fibers are prepared from animal models (e.g., rat or guinea pig ventricles). The "skinning" process removes the cell membrane, allowing direct access to the contractile proteins.

-

Experimental Setup: The skinned fibers are mounted between a force transducer and a motor.

-

Assay Procedure:

-

The fibers are bathed in solutions with varying concentrations of free calcium.

-

The force generated by the fibers at each calcium concentration is measured to establish a baseline force-pCa (-log[Ca²⁺]) relationship.

-

The fibers are then incubated with the test compound (e.g., this compound).

-

The force-pCa relationship is re-measured in the presence of the compound.

-

-

Data Analysis: A leftward shift in the force-pCa curve indicates an increase in calcium sensitivity. The pCa50 (the calcium concentration required for 50% of maximal force) is calculated for both conditions.

Logical Relationship for Calcium Sensitization Assessment

Caption: Logical flow for assessing calcium sensitization.

Conclusion and Future Directions

This compound, as a derivative of Pimobendan, holds potential as a cardiac stimulant with a favorable dual mechanism of action. While this guide provides a foundational understanding based on the well-characterized pharmacology of Pimobendan, further research is imperative. Future studies should focus on elucidating the specific in vitro and in vivo pharmacological profile of this compound, including its potency and selectivity as a PDE3 inhibitor and a calcium sensitizer. The generation of quantitative preclinical and clinical data will be essential to fully characterize its therapeutic potential and safety profile for the advancement of cardiovascular drug development.

References

Prinoxodan: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinoxodan, also known by its synonym RGW-2938, is a potent phosphodiesterase (PDE) inhibitor with significant cardiotonic and vasodilatory properties.[1][2] Its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, leading to positive inotropic effects on the heart and relaxation of vascular smooth muscle. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, intended to support further research and drug development efforts in the field of cardiovascular therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is 3-methyl-6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1,4-dihydroquinazolin-2-one.[3]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-methyl-6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1,4-dihydroquinazolin-2-one | [3] |

| Synonyms | RGW-2938, Prinoxodano, Prinoxodanum | [1][3][4] |

| CAS Number | 111786-07-3 | [1][3][5] |

| Molecular Formula | C13H14N4O2 | [4] |

| Molecular Weight | 258.28 g/mol | [4] |

| Monoisotopic Mass | 258.1117 Da | [4][6] |

| Appearance | Likely a solid, based on its chemical structure. | |

| Solubility | Information not widely available, but likely soluble in organic solvents like DMSO for experimental use. | |

| Purity (example) | 99.83% (specific batches may vary) | [1] |

Pharmacological Properties and Mechanism of Action

This compound is classified as a phosphodiesterase inhibitor, with evidence suggesting it specifically targets the PDE3 isozyme family.[7][8][9] PDE3 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular signaling pathways.[8][10]

By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation within cardiac myocytes and vascular smooth muscle cells.[8] This increase in intracellular cAMP has two primary, beneficial effects in the context of heart failure:

-

Positive Inotropy (Increased Cardiac Contractility): In cardiac muscle cells, elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell and enhanced calcium cycling by the sarcoplasmic reticulum, resulting in a more forceful contraction of the heart muscle.[5][6]

-

Vasodilation (Relaxation of Blood Vessels): In vascular smooth muscle cells, increased cAMP also activates PKA. PKA phosphorylates and inactivates myosin light-chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and causing muscle contraction. This leads to the relaxation of the smooth muscle surrounding blood vessels, resulting in vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[4][10]

These dual actions of enhancing cardiac output while reducing the workload on the heart make this compound a compound of significant interest for the treatment of conditions like congestive heart failure.[2][10] In vivo studies in dogs have demonstrated that intravenous administration of this compound increases contractile force while decreasing arterial pressure and total peripheral resistance.[2]

Experimental Protocols

The following sections describe detailed methodologies for key experiments relevant to the study of this compound.

Representative Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on its chemical structure, likely involving the condensation of substituted quinazolinone and pyridazinone precursors. The following is a representative, hypothetical protocol.

Materials:

-

Substituted 2-aminobenzamide derivative

-

Appropriate dicarbonyl compound (e.g., a keto-ester) for quinazolinone ring formation

-

Substituted hydrazine

-

Succinic anhydride or a derivative for pyridazinone ring formation

-

Appropriate solvents (e.g., ethanol, acetic acid, dimethylformamide)

-

Catalysts (e.g., acid or base catalysts)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Synthesis of the Quinazolinone Core:

-

React a substituted 2-aminobenzamide with a suitable dicarbonyl compound in a solvent such as ethanol or acetic acid.

-

Heat the reaction mixture under reflux for several hours to facilitate cyclization and formation of the quinazolinone ring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

-

Purify the quinazolinone intermediate using recrystallization or column chromatography.

-

-

Synthesis of the Pyridazinone Moiety:

-

React a substituted hydrazine with succinic anhydride or a related precursor in a suitable solvent.

-

Heat the mixture to induce condensation and ring closure, forming the pyridazinone ring.

-

Isolate and purify the pyridazinone intermediate as described above.

-

-

Coupling and Final Assembly:

-

Couple the purified quinazolinone and pyridazinone intermediates. This may involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) if appropriate functional groups (e.g., halides and boronic acids) are present on the respective precursors.

-

Alternatively, a nucleophilic aromatic substitution reaction could be employed.

-

Carry out the coupling reaction in an appropriate solvent with a suitable catalyst and any necessary ligands.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, perform an aqueous workup to remove inorganic byproducts.

-

Purify the final product, this compound, using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

-

Characterize the purified this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

-

Phosphodiesterase (PDE3) Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of this compound on PDE3.[11][12]

Materials:

-

Recombinant human PDE3A enzyme

-

cAMP (substrate)

-

5'-Nucleotidase

-

This compound (test inhibitor)

-

IBMX (a non-specific PDE inhibitor, as a positive control)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Malachite Green-based phosphate detection reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the this compound stock solution in assay buffer to generate a range of test concentrations.

-

Prepare solutions of PDE3A enzyme, cAMP, and 5'-nucleotidase in assay buffer at their optimal concentrations.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the various dilutions of this compound to the appropriate wells. Include wells with only assay buffer (negative control) and wells with a known concentration of IBMX (positive control).

-

Add the cAMP substrate to all wells.

-

Initiate the reaction by adding the PDE3A enzyme to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes) to allow for the enzymatic reaction to proceed.

-

Stop the PDE3A reaction.

-

Add 5'-nucleotidase to the wells and incubate to convert the 5'-AMP product to adenosine and inorganic phosphate.

-

Add the Malachite Green-based reagent to all wells. This reagent will react with the inorganic phosphate to produce a colored product.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance of each well at a wavelength of approximately 620 nm using a microplate reader.

-

-

Data Analysis:

-

The amount of phosphate produced is proportional to the PDE3A activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

-

Measurement of Inotropic Activity in Engineered Cardiac Tissues

This protocol outlines a method to assess the positive inotropic effects of this compound using engineered cardiac tissue constructs.[13]

Materials:

-

Engineered cardiac tissue constructs (e.g., derived from human induced pluripotent stem cell-derived cardiomyocytes).

-

Culture medium for the cardiac tissues.

-

A system for measuring the contractile force of the tissues (e.g., a cantilever-based force transducer).

-

This compound.

-

Isoprenaline (a known positive inotrope, as a positive control).

-

A suitable solvent for the compounds (e.g., DMSO).

-

Data acquisition and analysis software.

Procedure:

-

Tissue Preparation and Baseline Measurement:

-

Culture the engineered cardiac tissues according to standard protocols until they exhibit spontaneous and stable contractions.

-

Mount a cardiac tissue construct onto the force measurement apparatus.

-

Allow the tissue to equilibrate in fresh culture medium.

-

Record the baseline contractile force and beating rate for a sufficient period to establish a stable baseline.

-

-

Drug Administration and Measurement:

-

Prepare a stock solution of this compound and serial dilutions in the culture medium.

-

Add the lowest concentration of this compound to the culture medium surrounding the tissue.

-

Allow the tissue to stabilize and then record the contractile force and beating rate for a defined period.

-

Repeat the previous two steps with increasing concentrations of this compound, performing a cumulative dose-response experiment.

-

After the highest concentration of this compound has been tested, wash out the drug with fresh culture medium and allow the tissue to return to its baseline activity.

-

As a positive control, perform a similar cumulative dose-response experiment with isoprenaline.

-

-

Data Analysis:

-

Analyze the recorded data to determine the peak contractile force and the beating rate at each drug concentration.

-

Express the changes in contractile force and beating rate as a percentage of the baseline values.

-

Plot the percentage change in contractile force against the logarithm of the this compound concentration to generate a dose-response curve.

-

From the dose-response curve, determine the EC50 value (the concentration of the drug that produces 50% of the maximal effect).

-

Compare the effects of this compound to those of the positive control, isoprenaline.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 3. ahajournals.org [ahajournals.org]

- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 5. researchgate.net [researchgate.net]

- 6. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3.2.3. Enzyme Inhibition [bio-protocol.org]

- 12. content.abcam.com [content.abcam.com]

- 13. Frontiers | Direct Contraction Force Measurements of Engineered Cardiac Tissue Constructs With Inotropic Drug Exposure [frontiersin.org]

Prinoxodan and its Role in Modulating Myocardial Contractility: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Prinoxodan and its effects on myocardial contractility. This compound, a pimobendan derivative, is classified as a cardiac stimulant.[1] Due to the limited availability of specific public data on this compound, this paper will focus on the well-established mechanisms of its parent compound, pimobendan, and the broader class of phosphodiesterase 3 (PDE3) inhibitors and calcium sensitizers to infer the expected pharmacological profile of this compound. This guide will detail the underlying signaling pathways, present representative quantitative data for this class of drugs, and outline typical experimental protocols for the evaluation of such inotropic agents.

Introduction to Inotropic Agents and Myocardial Contractility

Myocardial contractility is the intrinsic ability of the heart muscle to generate force and contract.[2] Positive inotropic agents are therapeutic compounds that increase the force of myocardial contraction.[3] These agents are critical in the management of heart failure, a condition characterized by the heart's inability to pump blood effectively.[4] this compound belongs to a class of drugs that enhance cardiac contractility, which are essential for treating conditions like acute decompensated heart failure.[3]

This compound: A Pimobendan Derivative and Phosphodiesterase 3 (PDE3) Inhibitor

This compound is identified as a pimobendan derivative, suggesting it shares a similar mechanism of action.[1] Pimobendan exerts its inotropic effect through a dual mechanism: inhibition of phosphodiesterase 3 (PDE3) and sensitization of cardiac troponin C to calcium.[3]

Mechanism of Action: PDE3 Inhibition

Phosphodiesterase 3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiomyocytes.[2][5] Inhibition of PDE3 leads to an accumulation of intracellular cAMP.[2][5] Increased cAMP levels activate protein kinase A (PKA), which then phosphorylates several key proteins involved in excitation-contraction coupling.[6] This cascade results in an increased influx of calcium ions into the cell and enhanced release of calcium from the sarcoplasmic reticulum, ultimately leading to a stronger myocardial contraction.[2]

Mechanism of Action: Calcium Sensitization

In addition to PDE3 inhibition, compounds like pimobendan also increase the sensitivity of the myofilaments to existing intracellular calcium concentrations. This is achieved by enhancing the binding of calcium to troponin C, which initiates the cross-bridge cycling of actin and myosin filaments, the fundamental process of muscle contraction. This mechanism allows for an increase in contractility without a significant increase in myocardial oxygen consumption, a common drawback of purely cAMP-mediated inotropes.

Signaling Pathways in Myocardial Contractility Modulation

The following diagram illustrates the signaling cascade initiated by a PDE3 inhibitor and calcium sensitizer like pimobendan, the parent compound of this compound.

References

- 1. A canine model of chronic ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Various subtypes of phosphodiesterase inhibitors differentially regulate pulmonary vein and sinoatrial node electrical activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Prinoxodan in Isolated Langendorff Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinoxodan, also known as RGW-2938, is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1] This class of compounds is known for its positive inotropic and vasodilatory effects, making them of significant interest in cardiovascular research, particularly in the context of heart failure.[2][3][4] The isolated Langendorff heart preparation is a classic ex vivo model that allows for the study of cardiac function in the absence of systemic neurohormonal influences, providing a controlled environment to investigate the direct effects of pharmacological agents on the heart.[2] This document provides detailed application notes and protocols for the use of this compound in isolated Langendorff heart preparations.

Mechanism of Action

This compound exerts its effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[2][5][6] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[2]

In cardiac myocytes , elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling. This leads to:

-

Increased calcium influx through L-type calcium channels.

-

Enhanced calcium release from the sarcoplasmic reticulum.

-

Increased sensitivity of troponin C to calcium.

The net result of these actions is an increase in myocardial contractility, known as a positive inotropic effect .[2][7]

In vascular smooth muscle cells , the increase in cAMP also activates PKA, which leads to the phosphorylation of myosin light chain kinase (MLCK). Phosphorylated MLCK has a reduced affinity for the calcium-calmodulin complex, resulting in decreased phosphorylation of myosin light chains and subsequent smooth muscle relaxation. This causes vasodilation , particularly in the coronary arteries, leading to increased coronary blood flow.[3]

Signaling Pathway of this compound

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on key cardiovascular parameters in an isolated Langendorff-perfused guinea pig heart model, based on available literature.

Table 1: Effect of this compound on Cardiac Contractility

| Concentration | Left Ventricular Developed Pressure (LVDP) | Max. Rate of Pressure Development (+dP/dt max) |

| Baseline | Normalized to 100% | Normalized to 100% |

| 5 nmol/L | Dose-dependent increase | Dose-dependent increase |

| 50 nmol/L | Dose-dependent increase | Dose-dependent increase |

| 500 nmol/L | Dose-dependent increase | Dose-dependent increase |

| 5 µmol/L | Dose-dependent increase | Dose-dependent increase |

Note: Specific percentage increases are not detailed in the primary literature but are described as a dose-related fashion.

Table 2: Effect of this compound on Heart Rate and Coronary Flow

| Concentration | Heart Rate (beats/min) | Coronary Flow (mL/min) |

| Baseline | Stable baseline rate | Stable baseline flow |

| 5 nmol/L | Expected to have minimal effect | Expected to increase |

| 50 nmol/L | Expected to have minimal effect | Expected to increase |

| 500 nmol/L | Expected to have minimal effect | Expected to increase |

| 5 µmol/L | Expected to have minimal effect | Expected to increase |

Note: As a PDE3 inhibitor, this compound's primary effects are on inotropy and vasodilation, with less pronounced effects on heart rate.

Experimental Protocols

Preparation of this compound Stock Solution

-

Solvent Selection: this compound has limited aqueous solubility. A suitable solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to the perfusion buffer.

-

Procedure:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in an appropriate volume of high-purity DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Langendorff Heart Preparation and Perfusion

This protocol is adapted for a guinea pig model but can be modified for other species such as rats or rabbits.

Materials:

-

Guinea pig (250-350 g)

-

Heparin (1000 IU/mL)

-

Pentobarbital sodium (or other suitable anesthetic)

-

Krebs-Henseleit buffer (see composition below), gassed with 95% O₂ / 5% CO₂

-

Langendorff apparatus (including perfusion reservoir, bubble trap, heat exchanger, aortic cannula)

-

Transducers for measuring pressure (LVDP, +dP/dt) and flow

-

Data acquisition system

Krebs-Henseleit Buffer Composition (in mM):

| Component | Concentration (mM) |

| NaCl | 118.0 |

| KCl | 4.7 |

| CaCl₂ | 2.5 |

| MgSO₄ | 1.2 |

| KH₂PO₄ | 1.2 |

| NaHCO₃ | 25.0 |

| Glucose | 11.0 |

Procedure:

-

Animal Preparation:

-

Anesthetize the guinea pig with an intraperitoneal injection of pentobarbital sodium.

-

Administer heparin (1000 IU/kg) intraperitoneally to prevent blood clotting.

-

Ensure a deep level of anesthesia by checking for the absence of pedal and corneal reflexes.

-

-

Heart Excision:

-

Perform a thoracotomy to expose the heart.

-

Carefully dissect and remove the heart, ensuring a sufficient length of the aorta remains for cannulation.

-

Immediately place the excised heart in ice-cold Krebs-Henseleit buffer to arrest contractions and protect against ischemia.

-

-

Cannulation and Perfusion:

-

Mount the heart on the aortic cannula of the Langendorff apparatus.

-

Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).

-

Ensure the perfusate is flowing freely through the coronary arteries and not into the left ventricle (indicated by a closed aortic valve).

-

-

Instrumentation:

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric pressure (LVDP) and derive +dP/dt max.

-

Place a flow probe in the aortic inflow line to measure coronary flow.

-

-

Stabilization:

-

Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure that baseline parameters (heart rate, LVDP, coronary flow) are stable.

-

Experimental Workflow for this compound Administration

Dose-Response Protocol:

-

Baseline Recording: After the stabilization period, record all baseline parameters for at least 10 minutes.

-

Cumulative Dosing:

-

Introduce this compound into the perfusion buffer to achieve the lowest final concentration (e.g., 5 nM). This can be done by adding a calculated volume of the stock solution to the buffer reservoir or by using a syringe pump to infuse the stock solution into the perfusion line just before the heart.

-

Allow the heart to equilibrate at this concentration for a set period (e.g., 10-15 minutes) until a new steady-state is reached.

-

Record the data for the last 2-5 minutes of this period.

-

Repeat this process for each subsequent concentration in a cumulative manner (e.g., 50 nM, 500 nM, 5 µM).

-

-

Washout:

-

After the highest concentration, switch back to the drug-free Krebs-Henseleit buffer to wash out the compound.

-

Perfuse with drug-free buffer for at least 20-30 minutes.

-

Record data during the washout period to assess the reversibility of the drug's effects.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the effects of PDE3 inhibition on cardiac function. The isolated Langendorff heart preparation provides a robust and controlled model to elucidate its direct positive inotropic and coronary vasodilatory effects. The protocols and data presented here offer a comprehensive guide for researchers utilizing this compound in their cardiovascular studies. Careful attention to experimental detail, including appropriate drug preparation and a stable Langendorff setup, is crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 4. Pharmacology of positive inotropic phosphodiesterase III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase inhibition and positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of PDE3 Inhibitors for Cardiovascular Diseases - Ace Therapeutics [acetherapeutics.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Preclinical Evaluation of Prinoxodan in Animal Models of Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the use of Prinoxodan in animal models of heart failure is limited. This compound is identified as a cardiac stimulant and a derivative of pimobendan, a known phosphodiesterase (PDE) inhibitor.[1] Therefore, the following application notes and protocols are based on established methodologies for creating animal models of heart failure and data extrapolated from studies on the closely related compound, pimobendan, and other PDE inhibitors. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.

Introduction

This compound, a phosphodiesterase inhibitor, holds potential as a therapeutic agent for heart failure due to its anticipated positive inotropic and vasodilatory effects.[1][2] Preclinical evaluation in relevant animal models is a critical step in elucidating its mechanism of action, determining efficacy, and establishing a safety profile. This document provides an overview of common animal models of heart failure and detailed protocols for their induction, along with proposed experimental designs for evaluating this compound.

Signaling Pathway of this compound (Hypothesized)

As a phosphodiesterase inhibitor, this compound is expected to increase intracellular cyclic adenosine monophosphate (cAMP) by preventing its degradation by PDE3.[3][4] This leads to a cascade of downstream effects in cardiac myocytes, ultimately enhancing contractility and promoting vasodilation.[4]

Caption: Hypothesized signaling pathway of this compound in cardiomyocytes.

Animal Models of Heart Failure

The choice of animal model is critical and should align with the specific research question. Both small and large animal models are utilized in heart failure research, each with distinct advantages and limitations.[5][6] Rodent models are frequently used for initial screening and mechanistic studies due to their cost-effectiveness and the availability of genetic modifications.[5] Canine models, with cardiovascular physiology more similar to humans, are often used for later-stage preclinical testing.[7]

Ischemic Heart Failure Model (Rodent)

This model simulates heart failure resulting from a myocardial infarction (MI). Ligation of the left anterior descending (LAD) coronary artery is a widely used and reproducible method.[8][9][10][11]

Experimental Protocol: LAD Ligation in Rats

-

Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane (5% for induction, 1.5-2% for maintenance).[10] Intubate and ventilate the animal.

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Carefully open the pericardium.

-

Ligate the LAD artery with a suture (e.g., 6-0 silk). Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.[10]

-

For sham-operated controls, the suture is passed under the LAD without ligation.[10]

-

-

Post-Operative Care: Close the chest in layers and provide appropriate analgesia (e.g., buprenorphine 0.05 mg/kg subcutaneously). Monitor the animal closely during recovery.

-

Heart Failure Development: Heart failure typically develops over 4-8 weeks, characterized by left ventricular dysfunction and remodeling. Echocardiography is used to monitor disease progression.[10]

Pressure-Overload Heart Failure Model (Rodent)

This model mimics heart failure caused by chronic hypertension or aortic stenosis. Transverse aortic constriction (TAC) in mice or abdominal aortic constriction in rats are common surgical procedures.[12][13][14][15]

Experimental Protocol: Abdominal Aortic Constriction in Rats

-

Animal Preparation: Anesthetize male Wistar rats (200-250g) as described for the LAD ligation model.

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the abdominal aorta.

-

Isolate the aorta between the renal arteries.

-

Place a ligature (e.g., 4-0 silk) around the aorta and a blunt needle (e.g., 22-gauge) lying alongside the aorta.

-

Tie the ligature securely and then remove the needle to create a standardized constriction.[15]

-

Sham-operated animals undergo the same procedure without the aortic ligation.

-

-

Post-Operative Care: Close the abdominal wall and skin. Provide analgesia and monitor the animal.

-

Heart Failure Development: Cardiac hypertrophy develops over several weeks, progressing to heart failure.[12][14] Monitor with echocardiography.

Drug-Induced Heart Failure Model (Rodent)

Chronic administration of certain drugs, such as dobutamine or isoproterenol, can induce cardiac hypertrophy and dysfunction.[16][17][18][19]

Experimental Protocol: Dobutamine-Induced Cardiac Dysfunction in Rats

-

Animal Preparation: Use male Sprague-Dawley rats (200-250g).

-

Drug Administration: Administer dobutamine via subcutaneous injection or continuous infusion using an osmotic minipump. A common dosing regimen is 5-10 mg/kg/day for several weeks.[20]

-

Monitoring: Monitor cardiac function regularly using echocardiography. This model is characterized by early signs of hyperdynamic circulation followed by the development of cardiac hypertrophy and eventual systolic dysfunction.

Experimental Design for this compound Evaluation

The following workflow outlines a general approach for assessing the efficacy of this compound in a chosen animal model of heart failure.

Caption: General experimental workflow for evaluating this compound.

Data Presentation: Quantitative Outcomes

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Echocardiographic Parameters

| Parameter | Sham Group | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |

| Left Ventricular Ejection Fraction (%) | ||||

| Fractional Shortening (%) | ||||

| Left Ventricular Internal Diameter, diastole (mm) | ||||

| Left Ventricular Internal Diameter, systole (mm) | ||||

| Heart Rate (bpm) |

Table 2: Hemodynamic Parameters

| Parameter | Sham Group | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |

| Left Ventricular Systolic Pressure (mmHg) | ||||

| Left Ventricular End-Diastolic Pressure (mmHg) | ||||

| +dP/dt max (mmHg/s) | ||||

| -dP/dt max (mmHg/s) | ||||

| Mean Arterial Pressure (mmHg) |

Table 3: Histological and Molecular Markers

| Parameter | Sham Group | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |

| Myocyte Cross-Sectional Area (µm²) | ||||

| Cardiac Fibrosis (%) | ||||

| Brain Natriuretic Peptide (BNP) levels (pg/mL) | ||||

| Atrial Natriuretic Peptide (ANP) levels (pg/mL) |

Conclusion

The provided protocols and experimental design offer a framework for the preclinical evaluation of this compound in established animal models of heart failure. Due to the limited direct data on this compound, these guidelines are largely based on its classification as a pimobendan derivative and a phosphodiesterase inhibitor. It is imperative that researchers conduct dose-response studies to determine the optimal therapeutic window for this compound and thoroughly assess both its efficacy and safety in these models. The insights gained from such studies will be invaluable for the potential translation of this compound into a clinical setting for the treatment of heart failure.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 5. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Experimental Rodent Models of Cardiovascular Diseases [frontiersin.org]

- 7. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]

- 8. Ischemic Model of Heart Failure in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ischemic Model of Heart Failure in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]

- 10. 4.1. Rat Heart Failure Model [bio-protocol.org]

- 11. jove.com [jove.com]

- 12. Congestive heart failure model representing aortic banding induced hypertrophy: A study to analyse extent of pressure overload and alteration in myocardial structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. criver.com [criver.com]

- 15. A Model of Cardiac Remodeling Through Constriction of the Abdominal Aorta in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pure.psu.edu [pure.psu.edu]

- 18. Dobutamine-induced cardiac adaptations: comparison with exercise-trained and sedentary rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

Dosing Considerations for Prinoxodan in Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Note: Prinoxodan is a cardiac stimulant and a derivative of pimobendan. Due to the limited availability of specific preclinical data for this compound, this document provides detailed application notes and protocols based on extensive research on its parent compound, pimobendan. These guidelines are intended to serve as a robust starting point for preclinical investigations of this compound, with the understanding that dose adjustments and protocol modifications may be necessary based on experimental findings.

Introduction

This compound is a promising inodilator agent, anticipated to exert its therapeutic effects through a dual mechanism of action inherited from its parent compound, pimobendan: sensitization of the cardiac troponin C to calcium and inhibition of phosphodiesterase III (PDE3).[1][2][3][4] This dual action leads to increased myocardial contractility (positive inotropy) and vasodilation, making it a potential candidate for the management of heart failure.[1][4] These application notes provide essential dosing considerations and detailed experimental protocols for the preclinical evaluation of this compound in both in vitro and in vivo models.

Mechanism of Action: Signaling Pathway

This compound is hypothesized to follow the signaling pathway of pimobendan, which involves two primary mechanisms:

-

Calcium Sensitization: this compound is expected to bind to cardiac troponin C, enhancing its sensitivity to existing intracellular calcium levels. This leads to a more efficient actin-myosin interaction and subsequent improvement in myocardial contractility without a significant increase in myocardial oxygen consumption.[2][5]

-

Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3 in cardiac and vascular smooth muscle, this compound is predicted to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP).[4] In the heart, elevated cAMP contributes to positive inotropy. In the vasculature, it leads to smooth muscle relaxation and vasodilation, thereby reducing both preload and afterload on the heart.[2]

Figure 1: Hypothesized signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for pimobendan, which can be used as a reference for designing preclinical studies with this compound.

Table 1: Pharmacokinetic Parameters of Pimobendan

| Species | Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | Bioavailability (%) | Reference(s) |

| Dog | Oral | 0.25 | ~1.0 | 38.1 ± 18.3 | 60-65 | [1][6] |

| Dog | Oral | 0.5 | 1.8 ± 0.8 | 49.1 ± 28.7 | - | [6][7] |

| Dog | IV | 0.15 | ~0.5 (Pimobendan)~2.0 (Metabolite) | - | 100 | [1][8] |

| Cat | Oral | 0.25-0.3 | 1.3 ± 0.2 | 34.50 ± 6.59 | - | [2] |

| Cat | IV | 0.15 | - | - | 100 | [9] |

| Rat | Oral | 0.3 | - | - | - | [10] |

T½: Half-life; Cmax: Maximum plasma concentration.

Table 2: In Vivo Dosing and Cardiovascular Effects of Pimobendan

| Animal Model | Condition | Dose (mg/kg) | Route | Key Findings | Reference(s) |

| Conscious Dogs | Healthy | 1.0 | Oral | Strong, prolonged increase in LV-dp/dtmax (>8h) with negligible effects on blood pressure and heart rate. | [11] |

| Beagle Dogs | Tachycardia-Induced Dilated Cardiomyopathy | 0.25 | Oral (single dose) | Significant increase in systolic function and decrease in mitral regurgitation. | [12][13][14] |

| Doberman Pinschers | Preclinical Dilated Cardiomyopathy | 0.45 (mean daily dose) | Oral | Prolonged time to onset of clinical signs and extended survival. | [15] |

| Dogs | Preclinical Myxomatous Mitral Valve Disease | 0.4-0.6 (daily dose) | Oral | Delayed onset of congestive heart failure and prolonged preclinical period. | [16][17] |

| Healthy Cats | Healthy | 0.075, 0.15, 0.3 | IV | Dose-dependent increase in fractional shortening, cardiac output, and heart rate. | [9] |

| Rats | Mitral Regurgitation | 0.3 (twice daily) | Oral | Prevented cardiac dysfunction and preserved myocyte ultrastructure. | [10] |

LV-dp/dtmax: Maximum rate of rise of left ventricular pressure.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to assess the efficacy and mechanism of action of this compound.

In Vitro Protocol: Cardiomyocyte Contractility Assay

Objective: To determine the direct effect of this compound on the contractility of isolated cardiomyocytes.

Materials:

-

Rat ventricular myoblast cell line (H9c2) or primary adult rat ventricular myocytes.[10]

-

Cell culture medium (e.g., DMEM with 10% FBS).[10]

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).

-

IonOptix or similar cardiomyocyte contractility measurement system.

-

96-well plates.

Methodology:

-

Cell Culture: Culture H9c2 cells or isolate primary myocytes according to standard protocols. Plate cells in 96-well plates at a suitable density.[10]

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested concentration range, based on pimobendan studies, is 0.1 µM to 100 µM.[10] Include a vehicle control group.

-

Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle. Incubate for a predetermined period (e.g., 1, 2, 6, 12, or 24 hours).[10]

-

Contractility Measurement:

-

Place the plate on the stage of the contractility measurement system.

-

Pace the cells electrically to induce contractions.

-

Record changes in cell length or sarcomere length to assess contractility parameters such as peak shortening, time to peak shortening, and time to 90% relengthening.

-

-

Data Analysis: Analyze the dose-response relationship of this compound on cardiomyocyte contractility. Calculate EC50 values.

In Vivo Protocol: Canine Model of Heart Failure

Objective: To evaluate the in-vivo efficacy of this compound in a canine model of heart failure.

Animal Model: Purpose-bred beagle dogs with surgically induced mitral regurgitation or tachycardia-induced cardiomyopathy are suitable models.[10][12]

Materials:

-

This compound formulation for oral administration.

-

Echocardiography equipment.

-

Blood pressure monitoring system.

-

Telemetry devices for continuous monitoring (optional).

Methodology:

-

Animal Acclimatization and Baseline Measurements: Acclimatize dogs to the experimental setting. Perform baseline echocardiography, blood pressure measurements, and collect blood samples for biomarker analysis (e.g., NT-proBNP).

-

Dosing: Based on pimobendan data, a starting oral dose of 0.25 to 0.5 mg/kg administered twice daily is recommended.[2][6] A placebo-controlled, crossover design is advised.[12][13]

-

Pharmacodynamic Assessments:

-

Perform serial echocardiography at baseline and at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) to assess cardiac function. Key parameters include left ventricular internal dimensions, fractional shortening, ejection fraction, and Doppler-derived indices of systolic and diastolic function.[12]

-

Monitor heart rate and blood pressure.

-

-

Pharmacokinetic Sampling: Collect blood samples at predetermined time points to determine the pharmacokinetic profile of this compound and its potential active metabolites.

-

Data Analysis: Compare changes in cardiovascular parameters from baseline and between the this compound and placebo groups. Correlate pharmacokinetic parameters with pharmacodynamic effects.

Experimental Workflow and Logic

The following diagram illustrates a typical preclinical workflow for evaluating a novel cardiac stimulant like this compound.

Figure 2: Preclinical workflow for this compound evaluation.

Conclusion

The provided application notes and protocols, derived from extensive data on the closely related compound pimobendan, offer a comprehensive framework for the preclinical investigation of this compound. Researchers should initiate studies with the recommended dose ranges and experimental designs, while remaining attentive to the specific properties of this compound that may emerge during testing. Careful dose-finding studies and thorough pharmacokinetic/pharmacodynamic profiling will be crucial for the successful development of this compound as a novel therapeutic agent for heart failure.

References

- 1. Pimobendan - Wikipedia [en.wikipedia.org]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. researchgate.net [researchgate.net]

- 4. VetFolio [vetfolio.com]

- 5. Calcium sensitization with pimobendan: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs [frontiersin.org]

- 7. Pharmacokinetics of pimobendan after oral administration to dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacodynamics and Pharmacokinetics of Injectable Pimobendan and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs [frontiersin.org]

- 9. Effects of Intravenous Pimobendan on Cardiovascular Parameters in Healthy Sedated Cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pimobendan prevents cardiac dysfunction, mitigates cardiac mitochondrial dysfunction, and preserves myocyte ultrastructure in a rat model of mitral regurgitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiovascular effects of the positive inotropic agents pimobendan and sulmazole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy of Pimobendan in the Prevention of Congestive Heart Failure or Sudden Death in Doberman Pinschers with Preclinical Dilated Cardiomyopathy (The PROTECT Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. canadianveterinarians.net [canadianveterinarians.net]

- 17. researchgate.net [researchgate.net]

Evaluating Prinoxodan Efficacy: Application Notes for Cell-Based Assays

Introduction

Prinoxodan is a cardiotonic agent belonging to the class of phosphodiesterase III (PDE3) inhibitors.[1][2] Its therapeutic potential lies in its ability to enhance cardiac contractility (positive inotropy) and promote vasodilation.[1][3] The mechanism of action involves the specific inhibition of the PDE3 enzyme, which is responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP, which subsequently activates Protein Kinase A (PKA) and triggers downstream signaling cascades responsible for its cardiovascular effects.[3][6]

These application notes provide detailed protocols for a series of cell-based assays designed to quantify the biochemical and cellular efficacy of this compound. The assays follow a logical progression from direct target engagement to downstream functional activation.

This compound's Cellular Mechanism of Action

This compound selectively inhibits phosphodiesterase III (PDE3), preventing the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP concentration leads to the activation of cAMP-dependent Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins in cardiac and vascular smooth muscle cells, ultimately leading to increased cardiac contractility and vasodilation.[3][4]

Application Note 1: Quantification of Intracellular cAMP Levels

This assay quantifies the increase in intracellular cAMP in response to this compound treatment. A competitive enzyme-linked immunosorbent assay (ELISA) is a robust method for this purpose. The principle relies on the competition between free cAMP from the cell lysate and a fixed amount of labeled cAMP (e.g., HRP-conjugated) for binding to a limited number of anti-cAMP antibody sites coated on a microplate.

Experimental Protocol: Competitive cAMP ELISA

Materials:

-

HEK293 cells or primary cardiomyocytes (high PDE3 expression is ideal).[3]

-

Cell culture reagents (DMEM, FBS, etc.).

-

This compound (and other controls).

-

Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[7]

-

Cell Lysis Buffer.[8]

-

cAMP ELISA Kit (containing anti-cAMP coated plates, HRP-conjugated cAMP, standards, wash buffer, and substrate).

-

Microplate reader.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/ml and culture overnight.[9]

-

Cell Stimulation:

-

Aspirate the culture medium.

-

Wash cells once with serum-free medium.

-

Add 100 µL of serum-free medium containing 0.5 mM IBMX to each well and incubate for 15-30 minutes at 37°C to inhibit endogenous PDE activity.[7][9]

-

Add various concentrations of this compound (e.g., 0.1 nM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis: Aspirate the stimulation medium and add 100 µL of 1X Cell Lysis Buffer to each well. Incubate on a shaker for 10 minutes at room temperature.[8]

-

ELISA Protocol:

-

Add 50 µL of cell lysate, standards, or controls to the appropriate wells of the anti-cAMP antibody-coated plate.

-

Add 25 µL of HRP-conjugated cAMP to each well.

-

Add 25 µL of anti-cAMP antibody solution.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash the plate 4 times with 1X Wash Buffer.

-

Add 100 µL of TMB Substrate Solution and incubate for 30 minutes in the dark.

-

Add 100 µL of Stop Solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cAMP concentrations in the samples by interpolating from the standard curve.[7] Plot the cAMP concentration against the log of this compound concentration to determine the EC₅₀ value.

Data Presentation: this compound Dose-Response

| This compound [M] | Mean cAMP [nM] (±SD) |

| Vehicle (0) | 2.5 (± 0.4) |

| 1.0E-09 | 5.1 (± 0.8) |

| 1.0E-08 | 18.2 (± 2.1) |

| 1.0E-07 | 45.6 (± 4.9) |

| 1.0E-06 | 78.9 (± 8.2) |

| 1.0E-05 | 95.3 (± 10.1) |

| 1.0E-04 | 98.1 (± 9.5) |

| EC₅₀ | ~2.5 x 10⁻⁸ M |

Workflow for cAMP Measurement

Application Note 2: PKA Kinase Activity Assay

This assay measures the functional consequence of increased cAMP levels: the activation of PKA. The protocol is based on a solid-phase ELISA that quantifies the phosphorylation of a specific PKA substrate peptide coated on the plate.[6]

Experimental Protocol: PKA Activity ELISA

Materials:

-

Cell lysates prepared as in the cAMP assay (without IBMX if the goal is to measure the net effect of this compound alone).

-

PKA Kinase Activity Assay Kit (containing substrate-coated plate, positive control Active PKA, ATP, Kinase Assay Buffer, Phospho-PKA Substrate Antibody, HRP-conjugated secondary antibody, wash buffer, and substrate).[10]

-

Microplate reader.

Procedure:

-

Prepare Cell Lysates: Treat cells with this compound as described previously (steps 1-3 for cAMP assay, potentially omitting IBMX).

-

Kinase Reaction:

-

Detection:

-

Aspirate the contents and wash each well 4 times with 1X Wash Buffer.[8]

-

Add 50 µL of diluted Phospho-PKA Substrate Antibody to each well.

-

Incubate for 60 minutes at room temperature with shaking.

-

Wash the plate 4 times.

-

Add 50 µL of diluted HRP-conjugated secondary antibody.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate 4 times.

-

-

Signal Development:

-

Add 100 µL of TMB Substrate Solution and incubate for 30 minutes.

-

Add 100 µL of Stop Solution.

-

-

Data Acquisition and Analysis: Read absorbance at 450 nm. The signal is directly proportional to PKA activity. Plot the signal against this compound concentration to determine the EC₅₀ for PKA activation.

Data Presentation: PKA Activity Dose-Response

| This compound [M] | PKA Activity (OD 450nm) (±SD) |

| Vehicle (0) | 0.15 (± 0.02) |

| 1.0E-09 | 0.28 (± 0.04) |

| 1.0E-08 | 0.65 (± 0.07) |

| 1.0E-07 | 1.21 (± 0.11) |

| 1.0E-06 | 1.65 (± 0.15) |

| 1.0E-05 | 1.72 (± 0.19) |

| 1.0E-04 | 1.75 (± 0.16) |

| EC₅₀ | ~3.5 x 10⁻⁸ M |

Logical Framework for this compound Evaluation

The evaluation of this compound's efficacy follows a clear logical progression. The primary assay confirms target engagement by measuring the accumulation of the second messenger, cAMP. The secondary assay validates the activation of the immediate downstream effector, PKA. Together, these assays provide a comprehensive profile of the drug's cellular mechanism of action.

References

- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Development of PDE3 Inhibitors for Cardiovascular Diseases - Ace Therapeutics [acetherapeutics.com]

- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 5. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 7. Measurement of Intracellular cAMP [bio-protocol.org]

- 8. arborassays.com [arborassays.com]

- 9. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

- 10. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for Inodilator Administration in Canine Models of Mitral Valve Disease: A Prinoxodan-Focused Approach Based on Pimobendan Data

Introduction to Inodilators in Canine Mitral Valve Disease

Mitral valve disease (MVD) is the most common acquired cardiac disease in dogs, leading to progressive mitral regurgitation, cardiac remodeling, and eventual congestive heart failure.[2] Inodilators, such as Pimobendan and theoretically Prinoxodan, represent a key therapeutic class for managing MVD. These agents exert both positive inotropic (improving cardiac contractility) and vasodilatory effects, which collectively enhance cardiac output and reduce cardiac workload.

Mechanism of Action: Phosphodiesterase III Inhibition and Calcium Sensitization

This compound, as a phosphodiesterase inhibitor, is presumed to share a similar mechanism of action with Pimobendan, which involves a dual action:

-

Phosphodiesterase III (PDE3) Inhibition: In vascular smooth muscle cells, inhibition of PDE3 prevents the breakdown of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to vasodilation, reducing both preload and afterload on the heart.

-

Calcium Sensitization: Within cardiomyocytes, these drugs increase the sensitivity of the contractile machinery (troponin C) to calcium. This enhances the force of contraction without significantly increasing intracellular calcium concentrations, thereby avoiding the arrhythmogenic risks and increased myocardial oxygen consumption associated with other classes of inotropes.

Quantitative Data Summary (Based on Pimobendan Studies)

The following tables summarize key quantitative data from preclinical and clinical studies of Pimobendan in dogs with MVD. This data provides a reference point for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of Pimobendan in Dogs

| Parameter | Oral Administration | Intravenous Administration | Reference(s) |

| Bioavailability | Highly variable | 100% | [3] |

| Time to Peak Plasma Concentration (Tmax) | ~1.4 hours | N/A | [3] |

| Elimination Half-life (t1/2) | ~1 hour | ~0.5 hours | [3] |

| Active Metabolite (O-desmethyl-pimobendan) | Yes, longer half-life (~1.3 hours) | Yes | [3] |

Table 2: Dosing Recommendations for Pimobendan in Canine MVD

| Stage of MVD (ACVIM Classification) | Recommended Dosage | Frequency | Reference(s) |

| Stage B2 (Preclinical with cardiomegaly) | 0.4 - 0.6 mg/kg/day (total) | Divided into two daily doses | [4] |

| Stage C & D (Congestive Heart Failure) | 0.25 - 0.3 mg/kg | Twice daily (q12h) | [5] |

Table 3: Hemodynamic Effects of Pimobendan in Canine MVD

| Parameter | Effect | Magnitude of Change | Reference(s) |

| Cardiac Output | Increase | Significant | [6] |

| Heart Rate | Variable / No significant change | - | [6] |

| Systemic Vascular Resistance | Decrease | Significant | [7] |

| Pulmonary Capillary Wedge Pressure | Decrease | Significant | [7] |

| Left Atrial Size | Decrease | Significant | [6] |

| Left Ventricular Internal Diameter in Diastole | Decrease | Significant | [6] |

Experimental Protocols

The following are generalized protocols based on studies of Pimobendan in canine models of MVD. These should be adapted and optimized for studies involving this compound.

Animal Model

-

Species: Canine (specific breeds known to be predisposed to MVD, such as Cavalier King Charles Spaniels, are often used).

-

Disease Stage: Dogs should be staged according to the ACVIM consensus guidelines for MVD (Stages B1, B2, C, or D) based on physical examination, thoracic radiographs, and echocardiography.[2][4]

-

Inclusion Criteria: Clearly defined based on clinical signs, murmur grade, and echocardiographic measurements (e.g., left atrial-to-aortic ratio, left ventricular internal diameter).[4]

-

Exclusion Criteria: Concurrent systemic diseases that could affect cardiovascular function.

Drug Administration and Dosing

-

Formulation: The formulation of this compound (e.g., oral tablet, capsule, injectable) will dictate the administration route.

-

Dose-Finding Studies: Initial studies should aim to determine the optimal therapeutic dose of this compound, evaluating both efficacy and safety at various dose levels.

-

Administration: For oral formulations, administration with or without food should be standardized, as food can affect the bioavailability of some drugs.

Pharmacokinetic Study Protocol

-

Animal Preparation: Fasted, healthy dogs are typically used. An intravenous catheter is placed for blood sampling.

-

Drug Administration: A single dose of this compound is administered (intravenously or orally).

-